molecular formula C9H16O2 B3392446 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- CAS No. 10200-21-2

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-

Cat. No. B3392446
CAS RN: 10200-21-2
M. Wt: 156.22 g/mol
InChI Key: FYCSOGUTPYPJAW-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-, also known as DMMP, is a synthetic organic compound with a furanone ring structure. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is believed to exert its effects through the activation of olfactory receptors in the nasal cavity. It has been shown to activate the olfactory receptor OR5A1, which is responsible for detecting grassy odors. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has also been shown to inhibit bacterial biofilm formation by interfering with quorum sensing, a process by which bacteria communicate with each other to coordinate their behavior.
Biochemical and Physiological Effects:
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in the detoxification of reactive oxygen species, which may contribute to its anti-inflammatory properties. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has also been shown to inhibit the growth of several bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is also a potent odorant, which makes it useful for studying olfactory perception and behavior. However, 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has some limitations for use in lab experiments. It has a strong odor that can be difficult to control, and its effects on different olfactory receptors may vary depending on the concentration and exposure time.

Future Directions

There are several future directions for research on 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-. One area of interest is its potential as a therapeutic agent for the treatment of bacterial infections. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been shown to inhibit bacterial biofilm formation, which is a key factor in the pathogenesis of many chronic infections. Another area of interest is its potential as a tool for studying olfactory perception and behavior. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been shown to activate specific olfactory receptors, which could be useful for studying the neural circuits and mechanisms underlying olfactory perception. Finally, 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- could be used as a model odorant for studying the effects of odor exposure on human health and behavior.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been used in various scientific research fields such as food science, environmental science, and biomedical science. It is a potent odorant that is commonly used in the food industry to enhance the flavor and aroma of food products. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is also a key component of the odor of fresh-cut grass, which has been studied extensively in environmental science. In biomedical science, 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been investigated for its potential therapeutic applications, such as its ability to inhibit bacterial biofilm formation and its anti-inflammatory properties.

properties

IUPAC Name

5-methyl-5-(2-methylpropyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)6-9(3)5-4-8(10)11-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCSOGUTPYPJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340759
Record name 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-

CAS RN

10200-21-2
Record name 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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